molecular formula C14H9F3O2 B6404326 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1261898-16-1

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6404326
CAS RN: 1261898-16-1
M. Wt: 266.21 g/mol
InChI Key: DKOQIQXZONSTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid (2M3TFB) is an organic compound belonging to the class of benzoic acids. It is a white crystalline solid with a melting point of 109-111°C. It is insoluble in water and soluble in organic solvents. 2M3TFB is widely used in a variety of scientific research applications, including in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the development of new drugs.

Scientific Research Applications

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of new compounds, such as 2-methyl-3-arylbenzoic acids, 2-methyl-3-alkylbenzoic acids, and 2-methyl-3-alkoxybenzoic acids. It has also been used as a starting material for the synthesis of other compounds, such as 2-methyl-3-arylbenzamides and 2-methyl-3-alkylbenzamides. Furthermore, 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has been used in the study of the biochemical and physiological effects of various compounds.

Mechanism of Action

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase. This enzyme is involved in the synthesis of prostaglandins, which are hormones that can cause inflammation. By inhibiting the enzyme, 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% can reduce inflammation.
Biochemical and Physiological Effects
2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to be effective in reducing the symptoms of rheumatoid arthritis. Furthermore, 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% has been found to have anticonvulsant, antinociceptive, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Furthermore, it is stable and non-toxic. However, one of the main limitations of using 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% in laboratory experiments is that it is difficult to obtain in large quantities.

Future Directions

Future research on 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% could focus on its use in the development of new drugs and in the study of its effects on various diseases and disorders. Additionally, further research could be conducted on its potential as an anticancer agent. Other potential future directions for research on 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% include its use as an anti-inflammatory agent, its use as an antioxidant, and its use as an antiviral agent.

Synthesis Methods

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% can be synthesized through a variety of methods. One such method is the reaction of 2-methyl-3-nitrobenzoic acid with 2,4,6-trifluorobenzoyl chloride in the presence of anhydrous sodium carbonate. This reaction yields 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% in a yield of 85-90%. Another method involves the reaction of 2-methyl-3-nitrobenzoic acid with 2,4,6-trifluorobenzaldehyde in the presence of a base such as potassium carbonate. This reaction yields 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid, 95% in a yield of 80-85%.

properties

IUPAC Name

2-methyl-3-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c1-7-9(3-2-4-10(7)14(18)19)13-11(16)5-8(15)6-12(13)17/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOQIQXZONSTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690561
Record name 2',4',6'-Trifluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261898-16-1
Record name 2',4',6'-Trifluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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